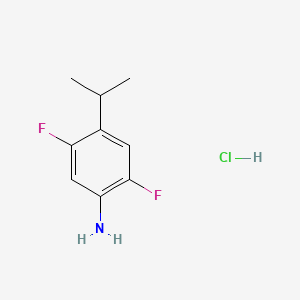
2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H11F2N·HCl. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an isopropyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2,5-difluorotoluene, undergoes nitration to form 2,5-difluoro-4-nitrotoluene.
Reduction: The nitro group in 2,5-difluoro-4-nitrotoluene is reduced to an amino group, resulting in 2,5-difluoro-4-aminotoluene.
Alkylation: The amino group is then alkylated with isopropyl chloride to form 2,5-difluoro-4-(propan-2-yl)aniline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by efficient purification steps to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines.
Oxidation: Products include quinones.
Reduction: Products include corresponding amines.
Wissenschaftliche Forschungsanwendungen
2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the isopropyl group provides steric hindrance, influencing the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Difluoroaniline: Lacks the isopropyl group, making it less sterically hindered.
4-Isopropylaniline: Lacks the fluorine atoms, resulting in different electronic properties.
2,4-Difluoroaniline: Has fluorine atoms at different positions, affecting its reactivity and binding properties.
Uniqueness
2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride is unique due to the combination of fluorine atoms and an isopropyl group, which provides a distinct balance of electronic and steric effects. This uniqueness makes it valuable in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H12ClF2N |
|---|---|
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
2,5-difluoro-4-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-5(2)6-3-8(11)9(12)4-7(6)10;/h3-5H,12H2,1-2H3;1H |
InChI-Schlüssel |
GHEJBDRQQWVDKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1F)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


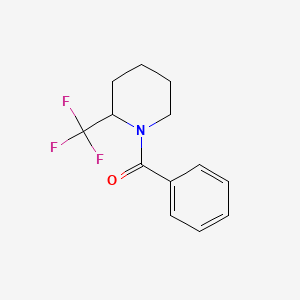

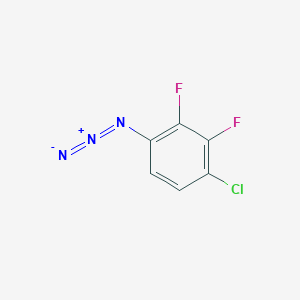
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)
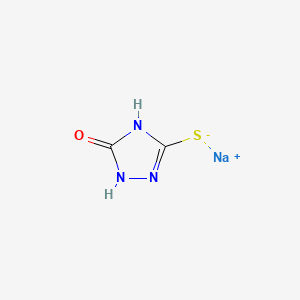
![[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid](/img/structure/B13470132.png)

![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)

![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)
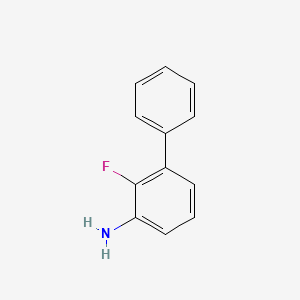
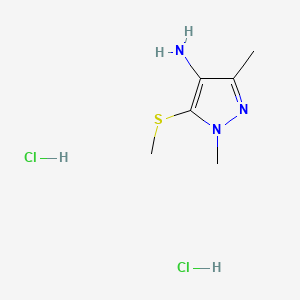
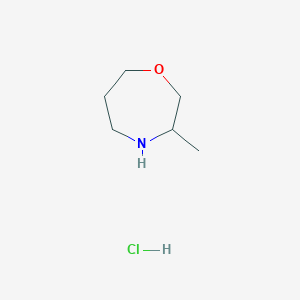
![1-(5-cyano-2,4-difluorophenyl)-3-{2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,2,4-triazol-1-yl]ethyl}urea](/img/structure/B13470182.png)
